REACTION_CXSMILES
|
ClC1C=C[C:9]2[C:8]([CH:12]=[O:13])=[C:7]([OH:14])[CH:6]=[CH:5][C:4]=2N=1.C1N2CN3[CH2:24][N:18](C2)CN1C3.CC(O)=[O:27]>>[OH:14][C:7]1[C:8]([CH:12]=[O:13])=[C:9]2[N:18]=[CH:24][O:27][C:4]2=[CH:5][CH:6]=1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooled to RT
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by prep-HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2C(N=CO2)=C1C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 152 mg | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |